molecular formula C20H26O3 B1662495 beta-Estradiol 17-acetate CAS No. 1743-60-8

beta-Estradiol 17-acetate

Numéro de catalogue: B1662495
Numéro CAS: 1743-60-8
Poids moléculaire: 314.4 g/mol
Clé InChI: QAHOQNJVHDHYRN-SLHNCBLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Estradiol 17-acetate: is a synthetic derivative of the naturally occurring hormone estradiol. It is an estrogen ester, specifically the C17β acetate ester of estradiol. This compound is known for its role in hormone replacement therapy and various medical applications due to its estrogenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Estradiol 17-acetate can be synthesized through the esterification of beta-estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as liquid chromatography is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Hydrolysis and Metabolic Activation

E2-17A undergoes enzymatic hydrolysis to release free estradiol (E2), a critical step for its biological activity. The ester bond at the C17β position is cleaved by esterases in vivo, regenerating the active hormone:

E2-17AesteraseE2+acetic acid\text{E2-17A} \xrightarrow{\text{esterase}} \text{E2} + \text{acetic acid}

Key Findings:

  • Relative Hydrolysis Rates : Compared to other estradiol esters, E2-17A shows moderate hydrolysis efficiency. Its relative binding affinity (RBA) to estrogen receptors (ERs) is 31–45% of estradiol, influenced by esterase activity in biological systems .

  • Estrogenic Potency : Hydrolysis-dependent activation gives E2-17A a relative estrogenic potency (REP) of 24% at ERα, lower than estradiol benzoate (1.1%) but higher than estradiol valerate (0.04–21%) .

Estrogen EsterRBA (%)ERα REP (%)ERβ REP (%)
Estradiol (E2)100100100
Estradiol 17β-acetate31–4524N/A
Estradiol benzoate101.10.52
Estradiol valerate2–110.04–21N/A

Metabolic Conjugation Reactions

E2-17A is subject to phase II metabolism, including sulfation and glucuronidation, which enhance its water solubility for excretion .

Sulfation:

  • C3-Sulfation : Dominant pathway, forming E2-3-sulfate-17-acetate , detected in hepatic microsomes .

  • C17-Sulfation : Less common due to steric hindrance from the acetate group .

Glucuronidation:

  • C3-Glucuronidation : Major route, producing E2-3-glucuronide-17-acetate , identified in human plasma via LC/MS/MS .

Analytical Fragmentation Patterns

E2-17A’s structure confers specific fragmentation under mass spectrometry:

  • Primary Ionization : MHM-H⁻ at m/z 313 .

  • Product Ions :

    • m/z 253: Loss of acetic acid (C2H4O2\text{C}_2\text{H}_4\text{O}_2) from the C17β position .

    • m/z 145: A-ring cleavage with retention of the acetate group .

Precursor Ion (m/z)Product Ion (m/z)Fragment Lost
313253C2H4O2\text{C}_2\text{H}_4\text{O}_2
313145A-ring + acetate

Stability in Solvents

E2-17A demonstrates variable stability depending on the medium:

  • Aqueous Solutions : Rapid hydrolysis at pH >7, with a half-life of <1 hour .

  • Organic Solvents : Stable in acetonitrile or methanol for >24 hours at 4°C .

Synthetic Modifications

While not commercially marketed, E2-17A serves as an intermediate in synthesizing other estradiol derivatives:

  • Acetylation : Reacts with acetic anhydride to form diacetylated products under acidic conditions .

  • Oxidation : The C17β acetate group resists oxidation, preserving the steroid backbone .

Applications De Recherche Scientifique

Endothelial Cell Viability

Recent studies have demonstrated that β-estradiol 17-acetate plays a crucial role in enhancing the viability of human brain microvascular endothelial cells (hBMECs). In vitro experiments showed that a concentration of 10 nM significantly promoted the adhesion and proliferation of both male and female-derived hBMECs. This effect was particularly pronounced in female-derived cells, where the compound counteracted viability loss after cryopreservation and thawing processes. The findings suggest potential applications in developing biomimetic therapeutic tools using cryopreserved hBMECs for neurological conditions .

Adipogenesis Studies

In another area of research, β-estradiol 17-acetate has been investigated for its effects on adipogenesis in murine preadipocytes. The compound was shown to influence the differentiation process of these cells, providing insights into the hormonal regulation of fat cell development. This research is pivotal for understanding obesity and metabolic disorders, where estrogenic compounds may play a role in fat accumulation and distribution .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of β-estradiol 17-acetate reveals its potential advantages over other forms of estradiol. Studies indicate that oral administration leads to significant first-pass metabolism, affecting bioavailability. However, formulations using β-estradiol 17-acetate have been shown to improve absorption rates compared to traditional estradiol preparations. This characteristic is beneficial for developing more effective hormone replacement therapies (HRT) and contraceptive methods .

Hormone Replacement Therapy (HRT)

β-Estradiol 17-acetate is widely used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen deficiency. Its efficacy in managing vasomotor symptoms, such as hot flashes and night sweats, has been well-documented. Additionally, it contributes to maintaining bone density, reducing the risk of osteoporosis .

Contraceptive Use

The compound is also utilized in contraceptive formulations, often combined with progestins to enhance efficacy. Research indicates that daily administration regimens can effectively prevent ovulation while minimizing side effects associated with higher doses of estrogen .

Quantitative Analysis Techniques

Accurate measurement of β-estradiol 17-acetate levels in biological samples is essential for both research and clinical applications. Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled sensitive quantification of this compound from human plasma and aqueous solutions. The technique demonstrates a wide linear range and high precision, facilitating pharmacokinetic studies and monitoring therapeutic levels in patients .

Case Studies and Findings

Study FocusFindingsImplications
Endothelial Cell ViabilityEnhanced proliferation in hBMECs with β-estradiol 17-acetate treatmentPotential use in neurological therapies
AdipogenesisInfluences differentiation in murine preadipocytesInsights into obesity management
PharmacokineticsImproved bioavailability compared to traditional estradiolEnhanced effectiveness in HRT and contraceptives
Quantitative AnalysisHigh sensitivity LC-MS/MS methods developedAccurate monitoring of therapeutic levels

Mécanisme D'action

Beta-Estradiol 17-acetate exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estrogen receptor complex translocates to the nucleus, where it modulates gene transcription and expression. This regulation of gene expression leads to the biological effects associated with estrogen, such as the maintenance of reproductive tissues and bone density .

Comparaison Avec Des Composés Similaires

Uniqueness: Beta-Estradiol 17-acetate is unique due to its specific esterification at the C17β position, which influences its pharmacokinetics and biological activity. This specific esterification allows for different metabolic pathways and durations of action compared to other estradiol esters .

Activité Biologique

Beta-Estradiol 17-acetate (E2A) is a synthetic derivative of estradiol, primarily utilized in hormone replacement therapy (HRT) and various therapeutic applications. This article delves into the biological activity of E2A, highlighting its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Target and Mode of Action
E2A acts as a pro-drug ester of estradiol, exerting its effects through binding to estrogen receptors (ERs), particularly ERα and ERβ. This interaction initiates a cascade of intracellular events leading to changes in gene expression and cellular function. The compound is known to influence various biological processes, including:

  • Neuroprotection : E2A has been shown to enhance neurogenesis and synaptic plasticity, supporting brain health and cognitive functions.
  • Endothelial Cell Vitality : Studies indicate that E2A significantly improves the viability of human brain microvascular endothelial cells (hBMECs), which are crucial for maintaining blood-brain barrier integrity .

Pharmacokinetics

E2A is characterized by its improved bioavailability compared to estradiol due to its esterification at the C17β position. This modification allows for effective oral or intramuscular administration. Key pharmacokinetic properties include:

  • Absorption : E2A is rapidly absorbed upon administration.
  • Metabolism : It undergoes hydrolysis to release estradiol and acetic acid, which are then metabolized by the liver.
  • Elimination : The compound is excreted primarily through urine and feces.

E2A plays a vital role in various biochemical pathways:

  • Cell Signaling : It modulates signaling pathways that affect cell proliferation, differentiation, and apoptosis.
  • Gene Expression : E2A influences the transcription of genes involved in reproductive health, cardiovascular function, and metabolic processes .

Clinical Applications

E2A is widely used in clinical settings for:

  • Hormone Replacement Therapy (HRT) : It alleviates menopausal symptoms such as vasomotor instability and vulvar/vaginal atrophy .
  • Bone Health : E2A contributes to bone density maintenance by mitigating estrogen deficiency effects post-menopause.

Table 1: Summary of Biological Effects of this compound

Biological EffectMechanismReference
NeuroprotectionEnhances neurogenesis and synaptic plasticity
Endothelial Cell ViabilityImproves adhesion and proliferation of hBMECs
Bone Density MaintenanceMitigates effects of estrogen deficiency
Hormone ReplacementAlleviates menopausal symptoms

Case Studies

  • Hormone Replacement Therapy in Postmenopausal Women
    A study involving 60 postmenopausal women assessed the effects of low-dose E2A combined with norethisterone acetate (NETA). Results showed significant reductions in climacteric symptoms over a year-long treatment period, indicating the efficacy of E2A in HRT .
  • Endothelial Cell Research
    Research demonstrated that adding 10 nM E2A to hBMEC cultures significantly enhanced cell viability post-thawing, suggesting its potential as a therapeutic agent in maintaining endothelial health during surgical procedures .

Propriétés

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOQNJVHDHYRN-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938492
Record name Estradiol 17beta-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-60-8
Record name Estradiol, 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Estradiol 17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 17beta-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL 17-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Estradiol 17-acetate
Reactant of Route 2
Reactant of Route 2
beta-Estradiol 17-acetate
Reactant of Route 3
Reactant of Route 3
beta-Estradiol 17-acetate
Reactant of Route 4
Reactant of Route 4
beta-Estradiol 17-acetate
Reactant of Route 5
Reactant of Route 5
beta-Estradiol 17-acetate
Reactant of Route 6
Reactant of Route 6
beta-Estradiol 17-acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.